IDO-IN-7

Description

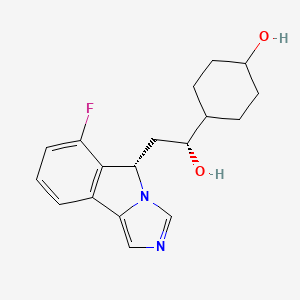

Structure

3D Structure

Properties

IUPAC Name |

4-[(1R)-2-[(5S)-6-fluoro-5H-imidazo[5,1-a]isoindol-5-yl]-1-hydroxyethyl]cyclohexan-1-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H21FN2O2/c19-14-3-1-2-13-16-9-20-10-21(16)15(18(13)14)8-17(23)11-4-6-12(22)7-5-11/h1-3,9-12,15,17,22-23H,4-8H2/t11?,12?,15-,17+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YGACXVRLDHEXKY-LHPNLFKDSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(CCC1C(CC2C3=C(C=CC=C3F)C4=CN=CN24)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CC(CCC1[C@@H](C[C@H]2C3=C(C=CC=C3F)C4=CN=CN24)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H21FN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

316.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1402837-78-8 | |

| Record name | Navoximod [USAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1402837788 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Navoximod | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB15439 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | NAVOXIMOD | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/926SHL95NC | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

IDO-IN-7 as an NLG-919 Analogue: A Technical Guide to a Potent IDO1 Inhibitor

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Indoleamine 2,3-dioxygenase 1 (IDO1) is a critical enzyme in the kynurenine pathway of tryptophan metabolism and a key regulator of immune tolerance. Its overexpression in the tumor microenvironment is a significant mechanism of immune evasion by cancer cells. IDO-IN-7, an analogue of the well-characterized IDO1 inhibitor NLG-919, has emerged as a potent tool for researchers studying cancer immunotherapy. This technical guide provides a comprehensive overview of this compound, leveraging data from its closely related analogue, NLG-919, to detail its mechanism of action, preclinical efficacy, and the experimental protocols for its evaluation.

Introduction: The Role of IDO1 in Immuno-Oncology

The enzyme Indoleamine 2,3-dioxygenase 1 (IDO1) catalyzes the initial and rate-limiting step in the degradation of the essential amino acid L-tryptophan into N-formylkynurenine.[1] This process has profound implications for the immune system. The depletion of tryptophan and the accumulation of its catabolites, collectively known as kynurenines, act as potent immunosuppressive signals.[2]

Within the tumor microenvironment, IDO1 expression by tumor cells or antigen-presenting cells leads to the suppression of effector T-cell function and the enhancement of regulatory T-cell (Treg) activity, thereby allowing cancer cells to evade immune destruction.[2][3] Consequently, the inhibition of IDO1 has become a promising therapeutic strategy in oncology, aiming to restore anti-tumor immunity.

This compound and NLG-919: Potent Analogues Targeting IDO1

This compound is described as a potent analogue of NLG-919 (also known as Navoximod or GDC-0919).[4][5] Both compounds are small molecule inhibitors that directly target the catalytic activity of the IDO1 enzyme.[2] Given their close structural and functional relationship, this guide will primarily reference the extensive publicly available data for NLG-919 to describe the properties and evaluation of this compound.

Mechanism of Action

This compound and NLG-919 are potent, direct inhibitors of the IDO1 enzyme.[2][4] The binding mode of these inhibitors to IDO1 involves a direct coordinative interaction with the ferric heme iron at the enzyme's active site.[4] This binding prevents the subsequent interaction with the substrate, L-tryptophan, thereby blocking its catabolism to kynurenine.

Quantitative Data Summary

The following tables summarize the key quantitative data for this compound and NLG-919, showcasing their potency and activity in various assays.

Table 1: In Vitro Inhibitory Activity

| Compound | Target | Assay Type | IC50 (nM) | Ki (nM) | EC50 (nM) | Reference(s) |

| This compound | IDO1 | - | 38 | - | - | [4] |

| NLG-919 | IDO1 | Enzyme-based | 44.56 ± 7.17 | 7 | 75 | [1][3][6] |

| NLG-919 | IDO1 | HeLa cell-based | 83.37 ± 9.59 | - | - | [1] |

Table 2: In Vitro Cellular Activity

| Compound | Cell Type | Activity | ED50 (nM) | Reference(s) |

| NLG-919 | Human monocyte-derived Dendritic Cells (in allogeneic MLR) | Blocks IDO-induced T-cell suppression and restores T-cell responses | 80 | [3] |

| NLG-919 | Mouse Dendritic Cells (from tumor-draining lymph nodes) | Abrogates IDO-induced suppression of antigen-specific T-cells | 120 | [3] |

Table 3: In Vivo Pharmacodynamic Effects of NLG-919 in B16-F10 Tumor-Bearing Mice

| Treatment Group (1.0 mmol/kg) | Kyn/Trp Inhibition Rate in Plasma (%) | Kyn/Trp Inhibition Rate in Tumor (%) | Reference(s) |

| NLG-919 | 72.5 | 75.9 | [1] |

Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize IDO1 inhibitors like this compound and NLG-919.

In Vitro IDO1 Enzyme Inhibition Assay

This assay directly measures the ability of a compound to inhibit the enzymatic activity of purified recombinant IDO1.

Protocol:

-

Reaction Mixture Preparation: Prepare a reaction buffer containing 50 mM potassium phosphate buffer (pH 6.5), 20 mM ascorbate, 10 µM methylene blue, and 100 µg/mL catalase.[7]

-

Enzyme and Inhibitor Incubation: Add purified recombinant human IDO1 enzyme to the wells of a 96-well plate. Subsequently, add the test compound (e.g., this compound) at various concentrations. Include a vehicle control (e.g., DMSO).

-

Reaction Initiation: Initiate the enzymatic reaction by adding L-tryptophan to a final concentration of 400 µM.[7]

-

Incubation: Incubate the plate at 37°C for 30-60 minutes.[7]

-

Reaction Termination: Stop the reaction by adding 30% (w/v) trichloroacetic acid (TCA).[7]

-

Hydrolysis: Incubate the plate at 50°C for 30 minutes to hydrolyze the N-formylkynurenine product to kynurenine.[7]

-

Kynurenine Detection: After centrifugation to remove precipitated protein, the kynurenine concentration in the supernatant is measured by absorbance at 321 nm or by HPLC.[7]

-

Data Analysis: The IC50 value, the concentration of the inhibitor that causes 50% inhibition of IDO1 activity, is calculated from the dose-response curve.

Cell-Based IDO1 Inhibition Assay (HeLa Cells)

This assay assesses the ability of a compound to inhibit IDO1 activity within a cellular context.

Protocol:

-

Cell Seeding: Seed HeLa cells in a 96-well plate at a density of 1 x 10^4 cells per well and allow them to adhere overnight.[7]

-

IDO1 Induction and Compound Treatment: Add human interferon-gamma (IFN-γ) at a final concentration of 100 ng/mL to induce IDO1 expression. Concurrently, add the test compound at various concentrations to the cell culture medium containing L-tryptophan.[7]

-

Incubation: Incubate the cells for 24-48 hours at 37°C in a 5% CO2 incubator.

-

Kynurenine Measurement: Collect the cell culture supernatant. Add 6.1 N TCA to the supernatant and incubate at 50°C for 30 minutes to hydrolyze N-formylkynurenine.[7] After centrifugation, mix the supernatant with 2% (w/v) p-dimethylaminobenzaldehyde (p-DMAB) in acetic acid. The absorbance is then measured at 480 nm to quantify the kynurenine concentration.[7]

-

Data Analysis: The EC50 value, the effective concentration of the inhibitor that causes 50% inhibition of kynurenine production, is determined from the dose-response curve.

In Vivo Antitumor Efficacy Study in a Murine Melanoma Model

This study evaluates the in vivo antitumor activity of an IDO1 inhibitor in a syngeneic mouse model.

Protocol:

-

Tumor Cell Implantation: Subcutaneously inoculate C57BL/6 mice with B16-F10 melanoma cells (e.g., 1 x 10^5 cells in Matrigel).[8]

-

Treatment Administration: Once tumors are established, randomize the mice into treatment groups. Administer the IDO1 inhibitor (e.g., NLG-919) orally at various doses (e.g., 50, 100, 200 mg/kg, twice daily) for a specified period (e.g., 16 consecutive days).[8] A vehicle control group should be included.

-

Tumor Growth Monitoring: Measure tumor volume regularly (e.g., every other day) using calipers. The tumor volume can be calculated using the formula: V = 0.5 × Length × Width^2.[8]

-

Pharmacodynamic Analysis: At the end of the study, collect plasma and tumor tissue to measure the concentrations of tryptophan and kynurenine using methods like LC-MS/MS. The Kyn/Trp ratio is a key pharmacodynamic biomarker of IDO1 inhibition.[8]

-

Data Analysis: Compare the tumor growth rates and final tumor weights between the treatment and control groups to assess antitumor efficacy. Analyze the Kyn/Trp ratios to confirm target engagement.

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language, illustrate the IDO1 signaling pathway and the experimental workflows described above.

Caption: IDO1 signaling pathway and the inhibitory action of this compound.

Caption: Workflow for the in vitro IDO1 enzyme inhibition assay.

References

- 1. Comparison study of different indoleamine-2,3 dioxygenase inhibitors from the perspective of pharmacodynamic effects - PMC [pmc.ncbi.nlm.nih.gov]

- 2. A Phase I study of NLG919 for adult patients with recurrent advanced solid tumors - PMC [pmc.ncbi.nlm.nih.gov]

- 3. aacrjournals.org [aacrjournals.org]

- 4. medchemexpress.com [medchemexpress.com]

- 5. This compound | Indoleamine 2,3-Dioxygenase (IDO) | TargetMol [targetmol.com]

- 6. bpsbioscience.com [bpsbioscience.com]

- 7. Quantification of IDO1 enzyme activity in normal and malignant tissues - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Combinatorial antitumor effects of indoleamine 2,3-dioxygenase inhibitor NLG919 and paclitaxel in a murine B16-F10 melanoma model - PMC [pmc.ncbi.nlm.nih.gov]

IDO-IN-7 and its Role in Tryptophan Metabolism: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Indoleamine 2,3-dioxygenase 1 (IDO1) is a heme-containing enzyme that serves as a critical regulator of immune responses. By catalyzing the initial and rate-limiting step in the catabolism of the essential amino acid L-tryptophan along the kynurenine pathway, IDO1 orchestrates a complex series of downstream events that culminate in localized immunosuppression.[1][2] This function, while crucial for maintaining immune homeostasis and preventing autoimmunity, is often co-opted by tumors to evade immune surveillance and destruction.[3][4][5] Consequently, the development of potent and selective IDO1 inhibitors has emerged as a promising therapeutic strategy in immuno-oncology.[4][6]

This technical guide provides an in-depth overview of IDO-IN-7, a potent inhibitor of IDO1, and its role in the modulation of tryptophan metabolism. This compound is an analogue of the well-characterized clinical candidate navoximod (also known as GDC-0919 or NLG-919), and as such, much of the publicly available data pertains to these related compounds.[7][8][9] This document will detail the mechanism of action of this compound, present its quantitative inhibitory data, outline key experimental protocols for its evaluation, and visualize the associated signaling pathways and experimental workflows.

This compound: Mechanism of Action and Quantitative Data

This compound is a potent, small-molecule inhibitor of the IDO1 enzyme.[8][10] Its mechanism of action involves direct binding to the active site of the IDO1 enzyme. Specifically, it establishes a coordinative interaction with the sixth coordination site of the ferric heme iron, thereby blocking the binding of its natural substrate, L-tryptophan, and inhibiting its catalytic activity.[8][10] This inhibition prevents the conversion of tryptophan to N-formylkynurenine, the first step in the kynurenine pathway.[1]

The inhibitory potency of this compound and its analogues has been characterized through various in vitro and cell-based assays. The following tables summarize the key quantitative data reported in the literature.

| Inhibitor | Parameter | Value | Assay Type | Reference |

| This compound | IC50 | 38 nM | Enzymatic Assay | [8][10] |

| Navoximod (GDC-0919/NLG-919) | Ki | 7 nM | Cell-free Assay | [2][11][12] |

| Navoximod (GDC-0919/NLG-919) | EC50 | 75 nM | Cell-based Assay | [2][11][12] |

| Navoximod (GDC-0919/NLG-919) | ED50 | 80 nM | Allogeneic Mixed Lymphocyte Reaction (MLR) with human DCs | [2][11] |

| Navoximod (GDC-0919/NLG-919) | ED50 | 120 nM | Antigen-specific T-cell suppression assay with mouse DCs | [2][11] |

Table 1: In Vitro and Cell-Based Potency of this compound and its Analogues

Clinical studies with navoximod have provided valuable insights into its pharmacokinetic and pharmacodynamic properties in humans.

| Parameter | Value | Study Population | Reference |

| Tmax (Time to maximum concentration) | ~1 hour | Patients with recurrent advanced solid tumors | [7][13] |

| t1/2 (Half-life) | ~11 hours | Patients with recurrent advanced solid tumors | [7][13] |

| Pharmacodynamic Effect | Transient decrease in plasma kynurenine | Patients with recurrent advanced solid tumors | [7][13] |

Table 2: Pharmacokinetic and Pharmacodynamic Parameters of Navoximod (GDC-0919/NLG-919) from Phase Ia Clinical Trial

Signaling Pathways Modulated by this compound

The inhibition of IDO1 by this compound initiates a cascade of events that counteracts the immunosuppressive tumor microenvironment. The primary consequences of IDO1 inhibition are the restoration of local tryptophan levels and the reduction of immunosuppressive kynurenine and its downstream metabolites. These changes directly impact T-cell function and proliferation.

The depletion of tryptophan by IDO1 activity leads to the activation of the General Control Nonderepressible 2 (GCN2) kinase, which in turn results in T-cell anergy and apoptosis.[14] Furthermore, tryptophan scarcity can suppress the mTOR signaling pathway, a critical regulator of T-cell growth and proliferation.[4] By preventing tryptophan depletion, this compound can reverse these effects, thereby promoting T-cell activation and effector function.

Concurrently, the accumulation of kynurenine and other tryptophan catabolites activates the Aryl Hydrocarbon Receptor (AhR), a ligand-activated transcription factor that promotes the differentiation of naïve CD4+ T-cells into immunosuppressive regulatory T-cells (Tregs).[14][15] this compound, by reducing kynurenine levels, can mitigate AhR-mediated Treg induction and further enhance anti-tumor immunity.

Experimental Protocols

The evaluation of this compound and other IDO1 inhibitors relies on robust and reproducible in vitro and cell-based assays. Below are detailed protocols for two fundamental experimental approaches.

In Vitro IDO1 Enzymatic Assay (Absorbance-Based)

This assay directly measures the enzymatic activity of purified recombinant IDO1 and the inhibitory potential of test compounds.

Materials:

-

Purified recombinant human IDO1 protein

-

L-tryptophan

-

This compound or other test compounds

-

Potassium phosphate buffer (50 mM, pH 6.5)

-

Ascorbic acid (20 mM)

-

Methylene blue (10 µM)

-

Catalase (100 µg/mL)

-

Trichloroacetic acid (TCA, 30% w/v)

-

p-Dimethylaminobenzaldehyde (p-DMAB) reagent (2% w/v in acetic acid)

-

96-well microplate

-

Plate reader capable of measuring absorbance at 480 nm

Procedure:

-

Prepare the reaction mixture containing potassium phosphate buffer, ascorbic acid, methylene blue, and catalase.

-

Add the IDO1 enzyme to the appropriate wells of the 96-well plate.

-

Add serial dilutions of this compound or test compounds to the wells. Include a vehicle control (e.g., DMSO).

-

Initiate the enzymatic reaction by adding L-tryptophan to a final concentration of 400 µM.

-

Incubate the plate at 37°C for 30-60 minutes.

-

Terminate the reaction by adding 30% TCA.

-

Incubate the plate at 50°C for 30 minutes to hydrolyze the N-formylkynurenine product to kynurenine.

-

Centrifuge the plate to pellet any precipitated protein.

-

Transfer the supernatant to a new plate and add the p-DMAB reagent.

-

Incubate at room temperature for 10 minutes.

-

Measure the absorbance at 480 nm.

-

Calculate the percent inhibition for each compound concentration and determine the IC50 value.

Cell-Based IDO1 Inhibition Assay

This assay measures the ability of a compound to inhibit IDO1 activity within a cellular context, providing insights into cell permeability and intracellular target engagement.

Materials:

-

HeLa or other suitable cancer cell line known to express IDO1 upon stimulation

-

Cell culture medium and supplements

-

Interferon-gamma (IFNγ)

-

This compound or other test compounds

-

L-tryptophan

-

Trichloroacetic acid (TCA, 6.1 N)

-

p-Dimethylaminobenzaldehyde (p-DMAB) reagent (2% w/v in acetic acid)

-

96-well cell culture plates

-

Plate reader capable of measuring absorbance at 480 nm

Procedure:

-

Seed HeLa cells into a 96-well plate at a density of 1 x 10^4 cells/well and allow them to adhere overnight.

-

The next day, add IFNγ (e.g., 100 ng/mL final concentration) to induce IDO1 expression.

-

Simultaneously, add serial dilutions of this compound or test compounds to the wells. Include a vehicle control.

-

Ensure the culture medium contains a known concentration of L-tryptophan (e.g., 15 µg/mL).

-

Incubate the cells for 24-48 hours at 37°C in a CO2 incubator.

-

After incubation, collect the cell culture supernatant.

-

Add 6.1 N TCA to the supernatant to precipitate proteins.

-

Incubate at 50°C for 30 minutes to hydrolyze N-formylkynurenine.

-

Centrifuge to pellet the precipitate.

-

Transfer the clarified supernatant to a new 96-well plate.

-

Add p-DMAB reagent to each well.

-

Incubate for 10 minutes at room temperature.

-

Measure the absorbance at 480 nm to quantify kynurenine production.

-

Calculate the percent inhibition of kynurenine production for each compound concentration and determine the EC50 value.

Conclusion

This compound is a potent and well-characterized inhibitor of IDO1, a key enzyme in tryptophan metabolism with significant implications for tumor immunology. Its ability to block the conversion of tryptophan to the immunosuppressive metabolite kynurenine makes it a valuable tool for research and a promising candidate for therapeutic development. The quantitative data and detailed experimental protocols provided in this guide offer a comprehensive resource for scientists and drug development professionals working to advance the field of cancer immunotherapy through the targeted inhibition of the IDO1 pathway. Further investigation into the clinical application of IDO1 inhibitors like navoximod, the parent compound of this compound, will continue to elucidate the therapeutic potential of modulating tryptophan metabolism in the treatment of cancer.

References

- 1. Quantification of IDO1 enzyme activity in normal and malignant tissues - PMC [pmc.ncbi.nlm.nih.gov]

- 2. medchemexpress.com [medchemexpress.com]

- 3. d-nb.info [d-nb.info]

- 4. aacrjournals.org [aacrjournals.org]

- 5. Phase I Study of the Indoleamine 2,3-Dioxygenase 1 (IDO1) Inhibitor Navoximod (GDC-0919) Administered with PD-L1 Inhibitor (Atezolizumab) in Patients with Advanced Solid Tumors - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Cancer Immunotherapy by Targeting IDO1/TDO and Their Downstream Effectors - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Phase Ia study of the indoleamine 2,3-dioxygenase 1 (IDO1) inhibitor navoximod (GDC-0919) in patients with recurrent advanced solid tumors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. medchemexpress.com [medchemexpress.com]

- 9. This compound | Indoleamine 2,3-Dioxygenase (IDO) | TargetMol [targetmol.com]

- 10. file.medchemexpress.eu [file.medchemexpress.eu]

- 11. aacrjournals.org [aacrjournals.org]

- 12. medkoo.com [medkoo.com]

- 13. jitc.bmj.com [jitc.bmj.com]

- 14. aacrjournals.org [aacrjournals.org]

- 15. researchgate.net [researchgate.net]

IDO-IN-7: A Technical Guide for Immunological Research

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of IDO-IN-7, a potent inhibitor of Indoleamine 2,3-dioxygenase 1 (IDO1), for its application in immunology and cancer research. This document details the mechanism of action, key quantitative data, experimental protocols, and relevant signaling pathways associated with this compound and its closely related analogue, Navoximod (also known as NLG919 or GDC-0919).

Introduction to IDO1 in Immunology

Indoleamine 2,3-dioxygenase 1 (IDO1) is a heme-containing enzyme that plays a critical role in immune regulation. It catalyzes the initial and rate-limiting step in the catabolism of the essential amino acid L-tryptophan along the kynurenine pathway. This enzymatic activity has profound immunosuppressive effects, primarily through two mechanisms: the depletion of tryptophan, which is essential for T-cell proliferation, and the production of kynurenine and its downstream metabolites, which can induce T-cell apoptosis and promote the generation of regulatory T cells (Tregs).

In the context of cancer, tumor cells can exploit the IDO1 pathway to create an immunosuppressive microenvironment, thereby evading immune surveillance and destruction. Upregulation of IDO1 in tumors is often associated with a poor prognosis. Consequently, inhibiting IDO1 has emerged as a promising strategy in cancer immunotherapy, with the potential to restore anti-tumor immune responses.

This compound: A Potent IDO1 Inhibitor

This compound and its analogue Navoximod are potent, orally bioavailable small molecule inhibitors of the IDO1 enzyme. They are being investigated for their ability to reverse tumor-associated immune suppression and enhance the efficacy of other cancer therapies, such as checkpoint inhibitors and vaccines.

Mechanism of Action

This compound acts as a competitive inhibitor of IDO1, binding to the active site of the enzyme and preventing the breakdown of tryptophan. By blocking this enzymatic activity, this compound is expected to restore local tryptophan levels and reduce the concentration of immunosuppressive kynurenine metabolites within the tumor microenvironment. This, in turn, is hypothesized to reinvigorate anti-tumor T-cell responses and enhance immune-mediated tumor rejection.

Quantitative Data for this compound and Analogues

The following tables summarize the key quantitative data for this compound and its well-characterized analogue, Navoximod (NLG919/GDC-0919).

Table 1: In Vitro Potency of this compound and Analogues

| Compound | Assay Type | Cell Line | Parameter | Value (nM) |

| This compound | Enzymatic Assay | - | IC50 | 38[1] |

| Navoximod (NLG919) | Enzymatic Assay | - | Ki | 7[2] |

| Navoximod (NLG919) | Cell-based (HeLa) | HeLa | EC50 | 75[2] |

| Navoximod (NLG919) | Cell-based (Human DCs) | Human Dendritic Cells | ED50 | 80[3] |

| Navoximod (NLG919) | Cell-based (Mouse DCs) | Mouse Dendritic Cells | ED50 | 120[3] |

| Navoximod (NLG919) | Cell-based (HeLa) | HeLa | IC50 | 83.37 ± 9.59[4] |

Table 2: Preclinical Pharmacokinetics of Navoximod (NLG919) in Mice

| Parameter | Value |

| Bioavailability (Oral) | >70%[3] |

| Kynurenine Reduction (Plasma & Tissue) | ~50% after a single oral dose[3] |

| Tmax (in humans, indicative for mice) | ~1 hour[5][6] |

| Half-life (t1/2) (in humans, indicative for mice) | ~11 hours[5][6] |

Table 3: In Vivo Pharmacodynamics of Navoximod (NLG919) in Tumor-Bearing Mice

| Tumor Model | Dose (mmol/kg) | Route | Analyte | Tissue | Inhibition Rate (%) |

| CT26 | 1.0 | i.g. | Kyn/Trp Ratio | Plasma | 74.7[4] |

| CT26 | 1.0 | i.g. | Kyn/Trp Ratio | Tumor | 73.8[4] |

| B16F10 | 1.0 | i.g. | Kyn/Trp Ratio | Plasma | 72.5[4] |

| B16F10 | 1.0 | i.g. | Kyn/Trp Ratio | Tumor | 75.9[4] |

Table 4: In Vivo Efficacy of Navoximod (NLG919) in a Murine B16 Melanoma Model

| Treatment | Outcome |

| Navoximod (100 mg/kg) | Dose-dependent suppression of tumor growth with maximum efficacy at this dose.[7] |

| Navoximod + pmel-1/vaccine | ~95% reduction in tumor volume within 4 days of vaccination.[3] |

Experimental Protocols

In Vitro IDO1 Enzyme Inhibition Assay

This protocol is a generalized procedure for determining the in vitro inhibitory activity of compounds against purified recombinant human IDO1.

Materials:

-

Purified recombinant human IDO1 enzyme

-

Assay Buffer: 50 mM potassium phosphate buffer, pH 6.5

-

L-tryptophan (substrate)

-

Ascorbic acid (reductant)

-

Methylene blue (electron carrier)

-

Catalase

-

Test compound (e.g., this compound) dissolved in DMSO

-

96-well microplate

-

Plate reader capable of measuring absorbance at 480 nm

Procedure:

-

Prepare a reaction mixture containing 50 mM potassium phosphate buffer (pH 6.5), 20 mM ascorbic acid, 10 µM methylene blue, and 100 µg/mL catalase.

-

Add the test compound at various concentrations to the wells of a 96-well plate. Include a vehicle control (DMSO) and a positive control inhibitor.

-

Add the IDO1 enzyme to each well.

-

Initiate the reaction by adding L-tryptophan to a final concentration of 200 µM.

-

Incubate the plate at 37°C for 1 hour.

-

Stop the reaction by adding 30% trichloroacetic acid (TCA).

-

Incubate at 65°C for 15 minutes to hydrolyze N-formylkynurenine to kynurenine.

-

Centrifuge the plate to pellet any precipitate.

-

Transfer the supernatant to a new plate and add an equal volume of Ehrlich's reagent (2% p-dimethylaminobenzaldehyde in acetic acid).

-

Incubate at room temperature for 10 minutes to allow color development.

-

Measure the absorbance at 480 nm.

-

Calculate the percentage of inhibition and determine the IC50 value.

Cell-Based IDO1 Activity Assay

This protocol describes a common method for assessing the inhibitory effect of a compound on IDO1 activity in a cellular context, typically using IFN-γ-stimulated cells.

Materials:

-

HeLa cells (or other suitable cell line expressing IDO1 upon stimulation)

-

Cell culture medium (e.g., DMEM with 10% FBS)

-

Recombinant human Interferon-gamma (IFN-γ)

-

Test compound (e.g., this compound) dissolved in DMSO

-

96-well cell culture plate

-

Trichloroacetic acid (TCA)

-

Ehrlich's reagent

-

Plate reader

Procedure:

-

Seed HeLa cells in a 96-well plate at a density of 5,000 cells per well and allow them to adhere overnight.

-

The next day, treat the cells with 50 ng/mL of IFN-γ to induce IDO1 expression.

-

Simultaneously, add the test compound at various concentrations. Include a vehicle control.

-

Incubate the plate for 48 hours at 37°C in a 5% CO2 incubator.

-

After incubation, carefully transfer 150 µL of the cell culture supernatant to a new 96-well plate.

-

Add 30% TCA to the supernatant to precipitate proteins.

-

Incubate and centrifuge as described in the enzyme assay protocol.

-

Transfer the supernatant to a new plate and add Ehrlich's reagent.

-

Measure the absorbance at 480 nm to quantify the kynurenine produced.

-

Calculate the percentage of inhibition and determine the EC50 value.

Signaling Pathways and Experimental Workflows

The IDO1-Kynurenine Signaling Pathway

The following diagram illustrates the central role of IDO1 in tryptophan metabolism and its immunosuppressive consequences.

Caption: The IDO1-Kynurenine signaling pathway and the inhibitory action of this compound.

Experimental Workflow for In Vivo Efficacy Study

The diagram below outlines a typical workflow for evaluating the in vivo efficacy of an IDO1 inhibitor in a murine tumor model.

Caption: A generalized workflow for an in vivo efficacy study of an IDO1 inhibitor.

Logical Relationship of IDO1 Inhibition and Immune Restoration

This diagram illustrates the logical cascade of events following the inhibition of IDO1 in the tumor microenvironment.

Caption: The logical flow from IDO1 inhibition to enhanced anti-tumor immunity.

References

- 1. Computational Modeling of Drug Response Identifies Mutant-Specific Constraints for Dosing panRAF and MEK Inhibitors in Melanoma [mdpi.com]

- 2. researchgate.net [researchgate.net]

- 3. medchemexpress.com [medchemexpress.com]

- 4. Comparison study of different indoleamine-2,3 dioxygenase inhibitors from the perspective of pharmacodynamic effects - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Phase Ia study of the indoleamine 2,3-dioxygenase 1 (IDO1) inhibitor navoximod (GDC-0919) in patients with recurrent advanced solid tumors - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Phase Ia study of the indoleamine 2,3-dioxygenase 1 (IDO1) inhibitor navoximod (GDC-0919) in patients with recurrent advanced solid tumors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Combinatorial antitumor effects of indoleamine 2,3-dioxygenase inhibitor NLG919 and paclitaxel in a murine B16-F10 melanoma model - PubMed [pubmed.ncbi.nlm.nih.gov]

IDO-IN-7: A Selective Inhibitor of Indoleamine 2,3-Dioxygenase 1 (IDO1)

An In-depth Technical Guide for Researchers and Drug Development Professionals

Abstract

Indoleamine 2,3-dioxygenase 1 (IDO1) is a heme-containing enzyme that catalyzes the initial and rate-limiting step in the catabolism of the essential amino acid L-tryptophan along the kynurenine pathway. Upregulation of IDO1 in the tumor microenvironment is a key mechanism of immune evasion, leading to the suppression of T-cell function and the promotion of an immunosuppressive milieu. IDO-IN-7, also known as the NLG-919 analogue and GDC-0919 analogue, is a potent and selective small molecule inhibitor of IDO1. This document provides a comprehensive technical overview of this compound, including its mechanism of action, in vitro and in vivo pharmacological data, experimental protocols, and pharmacokinetic parameters, to support its application in preclinical and translational research.

Introduction

The enzyme Indoleamine 2,3-dioxygenase 1 (IDO1) is a critical regulator of immune responses. By depleting tryptophan and generating immunosuppressive kynurenine metabolites, IDO1 can induce T-cell anergy and apoptosis, and promote the differentiation of regulatory T-cells (Tregs)[1][2]. This enzymatic activity is exploited by tumors to evade immune surveillance, and high IDO1 expression is often correlated with poor prognosis in various cancers[3][4]. Consequently, the development of IDO1 inhibitors has emerged as a promising strategy in cancer immunotherapy.

This compound is a potent inhibitor of the IDO1 pathway[5]. It has been investigated in preclinical models and has demonstrated the ability to restore T-cell proliferation and activation that is suppressed by IDO1 activity. This technical guide summarizes the key data and methodologies associated with the preclinical characterization of this compound.

Mechanism of Action

This compound exerts its inhibitory effect through direct interaction with the IDO1 enzyme. The binding mode of this compound to IDO1 involves a direct coordinative interaction with the ferric heme iron at the catalytic site of the enzyme[6]. This interaction blocks the binding of the natural substrate, L-tryptophan, thereby inhibiting the enzymatic conversion to N-formylkynurenine.

Signaling Pathway

The inhibition of IDO1 by this compound has significant downstream effects on the tumor microenvironment's immune landscape. By blocking the catabolism of tryptophan, this compound prevents tryptophan depletion and the accumulation of kynurenine. This, in turn, alleviates the suppression of effector T-cells and hinders the function of regulatory T-cells, thereby promoting an anti-tumor immune response.

Data Presentation

Table 1: In Vitro Potency of this compound against IDO1

| Assay Type | Cell Line/Enzyme Source | Parameter | Value (nM) | Reference(s) |

| Enzymatic Assay | Recombinant Human IDO1 | IC50 | 38 | [6] |

| Enzymatic Assay | Recombinant Human IDO1 | IC50 | 44.56 ± 7.17 | [7] |

| Cell-based Assay | SKOV3 | IC50 | 6.1 | |

| Cell-based Assay | HeLa | EC50 | 61 | [6] |

| Cell-based Assay | HeLa | IC50 | 83.37 ± 9.59 | [7] |

| Cell-based Assay | Human Dendritic Cells (MLR) | ED50 | 80 | [8] |

| Cell-based Assay | Mouse Dendritic Cells | ED50 | 120 | [5][8] |

| Cell-free Assay | Not Specified | Ki | 7 | [9] |

| Cell-free Assay | Not Specified | EC50 | 75 | [9] |

Table 2: Selectivity Profile of this compound

While this compound is reported to be a selective inhibitor of IDO1, specific quantitative data for its inhibitory activity against the related enzymes IDO2 and Tryptophan 2,3-dioxygenase (TDO) are not consistently available in the public domain. Further studies are required to fully characterize its selectivity profile.

Table 3: In Vivo Efficacy of this compound (NLG-919)

| Animal Model | Tumor Type | Treatment | Key Findings | Reference(s) |

| C57BL/6 Mice | B16-F10 Melanoma | NLG919 (100 mg/kg) + Paclitaxel | Synergistic antitumor effects; increased CD3+, CD8+, and CD4+ T-cells in tumors. | |

| C57BL/6 Mice | B16-F10 Melanoma | NLG919 + pmel-1 T-cell vaccine | Dramatic reduction in tumor volume. | [9] |

| Mice | B16-F10 Melanoma | NLG919 | Dose-dependent tumor growth suppression. | |

| Mice | Established Tumors | NLG919 | Dose-dependent activation and proliferation of effector T-cells, leading to significant tumor regression. | [1] |

Table 4: Pharmacokinetic Parameters of Navoximod (GDC-0919) in Humans

| Parameter | Value | Dosing Schedule | Patient Population | Reference(s) |

| Tmax | ~1 hour | 50-800 mg BID | Patients with recurrent advanced solid tumors | [10][11][12] |

| t1/2 | ~11 hours | 50-800 mg BID | Patients with recurrent advanced solid tumors | [10][11][12] |

Experimental Protocols

In Vitro IDO1 Enzyme Inhibition Assay

This protocol outlines a general procedure for determining the half-maximal inhibitory concentration (IC50) of this compound against recombinant human IDO1.

Materials:

-

Recombinant Human IDO1 Enzyme

-

This compound (or other test compounds)

-

L-Tryptophan (substrate)

-

Assay Buffer (e.g., 50 mM potassium phosphate buffer, pH 6.5)

-

Cofactors (e.g., Ascorbic acid, Methylene blue)

-

Catalase

-

Trichloroacetic acid (TCA) for reaction termination

-

p-dimethylaminobenzaldehyde (DMAB) for kynurenine detection

-

96-well microplates

-

Plate reader

Procedure:

-

Prepare a serial dilution of this compound in an appropriate solvent (e.g., DMSO) and then dilute further in assay buffer.

-

To each well of a 96-well plate, add the assay buffer, catalase, and cofactors.

-

Add the diluted this compound or vehicle control to the respective wells.

-

Initiate the reaction by adding the recombinant IDO1 enzyme to each well, followed by the addition of L-tryptophan.

-

Incubate the plate at 37°C for a specified time (e.g., 60 minutes).

-

Stop the reaction by adding TCA to each well.

-

Incubate the plate at 50°C for 30 minutes to hydrolyze N-formylkynurenine to kynurenine.

-

Add DMAB solution to each well and incubate at room temperature to allow color development.

-

Measure the absorbance at 480 nm using a plate reader.

-

Calculate the percentage of inhibition for each concentration of this compound and determine the IC50 value by non-linear regression analysis.

Cell-Based IDO1 Inhibition Assay

This protocol describes a common method to assess the cellular potency of this compound in a cell line that expresses IDO1, such as HeLa or SKOV3 cells.

Materials:

-

HeLa or SKOV3 cells

-

Cell culture medium (e.g., DMEM) with fetal bovine serum (FBS)

-

Interferon-gamma (IFN-γ) to induce IDO1 expression

-

This compound (or other test compounds)

-

L-Tryptophan

-

Reagents for kynurenine detection (as in the enzymatic assay)

-

96-well cell culture plates

Procedure:

-

Seed HeLa or SKOV3 cells in a 96-well plate and allow them to adhere overnight.

-

Treat the cells with IFN-γ for 24-48 hours to induce IDO1 expression.

-

Remove the medium and replace it with fresh medium containing a serial dilution of this compound or vehicle control.

-

Add L-tryptophan to the wells.

-

Incubate the plate for a specified period (e.g., 24-48 hours).

-

Collect the cell culture supernatant.

-

Quantify the kynurenine concentration in the supernatant using the TCA and DMAB method described in the enzymatic assay protocol.

-

Calculate the percentage of inhibition of kynurenine production and determine the EC50 or IC50 value.

Experimental Workflow Diagram

Conclusion

This compound is a potent and selective inhibitor of IDO1 with demonstrated in vitro and in vivo activity. Its mechanism of action, involving direct inhibition of the IDO1 enzyme, leads to the restoration of T-cell function and anti-tumor immunity in preclinical models. The data and protocols presented in this guide provide a valuable resource for researchers and drug development professionals working on the advancement of IDO1 inhibitors for cancer immunotherapy. Further investigation into its selectivity profile and pharmacokinetic properties in various preclinical models will continue to delineate its therapeutic potential.

References

- 1. A Phase I study of NLG919 for adult patients with recurrent advanced solid tumors - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Indoleamine 2,3-dioxygenase - Wikipedia [en.wikipedia.org]

- 3. Indoleamine 2,3-dioxygenase 1 (IDO1) inhibitors in clinical trials for cancer immunotherapy - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Discovery of IDO1 inhibitors: from bench to bedside - PMC [pmc.ncbi.nlm.nih.gov]

- 5. This compound | Indoleamine 2,3-Dioxygenase (IDO) | TargetMol [targetmol.com]

- 6. medchemexpress.com [medchemexpress.com]

- 7. Comparison study of different indoleamine-2,3 dioxygenase inhibitors from the perspective of pharmacodynamic effects - PMC [pmc.ncbi.nlm.nih.gov]

- 8. medchemexpress.com [medchemexpress.com]

- 9. investors.linkp.com [investors.linkp.com]

- 10. jitc.bmj.com [jitc.bmj.com]

- 11. d-nb.info [d-nb.info]

- 12. Phase Ia study of the indoleamine 2,3-dioxygenase 1 (IDO1) inhibitor navoximod (GDC-0919) in patients with recurrent advanced solid tumors - PubMed [pubmed.ncbi.nlm.nih.gov]

The Impact of IDO-IN-7 on the Kynurenine Pathway: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Indoleamine 2,3-dioxygenase 1 (IDO1) is a critical enzyme in the kynurenine pathway of tryptophan metabolism and a key mediator of immune suppression in the tumor microenvironment. Its inhibition is a promising strategy in cancer immunotherapy. This technical guide provides an in-depth overview of the effects of IDO-IN-7, a potent IDO1 inhibitor, on the kynurenine pathway. We present quantitative data on its inhibitory activity, detailed experimental protocols for its evaluation, and visualizations of the underlying biological pathways and experimental workflows.

Introduction to the Kynurenine Pathway and IDO1

The kynurenine pathway is the primary metabolic route for the essential amino acid tryptophan. The initial and rate-limiting step of this pathway is the conversion of tryptophan to N-formylkynurenine, a reaction catalyzed by the heme-containing enzyme Indoleamine 2,3-dioxygenase 1 (IDO1) or tryptophan 2,3-dioxygenase (TDO). In the context of cancer, IDO1 is often overexpressed in tumor cells and antigen-presenting cells within the tumor microenvironment.

This overexpression leads to two key immunosuppressive effects:

-

Tryptophan Depletion: The depletion of tryptophan, an essential amino acid for T-cell proliferation and function, leads to the arrest of effector T-cells and the induction of anergy.

-

Accumulation of Kynurenine and its Metabolites: Kynurenine and its downstream metabolites act as signaling molecules that promote the differentiation of regulatory T-cells (Tregs) and induce apoptosis in effector T-cells, further contributing to an immunosuppressive environment that allows tumors to evade immune surveillance.

Given its central role in tumor immune escape, IDO1 has emerged as a high-priority target for the development of novel cancer immunotherapies.

This compound: A Potent IDO1 Inhibitor

This compound is a small molecule inhibitor of IDO1. It is an analogue of NLG919 and GDC-0919. The mechanism of action of this compound involves direct coordination to the ferric heme iron at the active site of the IDO1 enzyme, thereby blocking its catalytic activity.[1]

Quantitative Data on Inhibitory Activity

The inhibitory potency of this compound and its close analogue, NLG919, has been characterized in various assays. The following tables summarize the key quantitative data.

Table 1: In Vitro Inhibitory Activity of this compound and its Analogue NLG919

| Compound | Assay Type | Parameter | Value (nM) | Reference |

| This compound | Enzymatic Assay | IC50 | 38 | [1] |

| NLG919 | Enzymatic Assay | Ki | 7 | |

| NLG919 | Cellular Assay | EC50 | 75 |

Table 2: In Vivo Effects of the this compound Analogue, NLG919

| Animal Model | Compound | Dose | Route of Administration | Effect on Kynurenine | Reference |

| Mice | NLG919 | 50 mg/kg | Oral (PO) | ~50% reduction in plasma and tissue |

Experimental Protocols

This section provides detailed methodologies for key experiments to evaluate the effect of this compound on the kynurenine pathway.

In Vitro IDO1 Enzyme Inhibition Assay

This protocol describes a cell-free enzymatic assay to determine the IC50 of this compound.

Materials:

-

Recombinant human IDO1 enzyme

-

L-Tryptophan (substrate)

-

This compound

-

Assay Buffer (e.g., 50 mM potassium phosphate buffer, pH 6.5)

-

Cofactors (e.g., 20 mM ascorbic acid, 10 µM methylene blue)

-

Catalase

-

96-well microplate

-

Microplate reader

Procedure:

-

Prepare Reagents:

-

Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).

-

Prepare serial dilutions of this compound in assay buffer.

-

Prepare a solution of L-tryptophan in assay buffer.

-

Prepare a solution of recombinant IDO1 enzyme in assay buffer.

-

-

Assay Setup:

-

To each well of a 96-well plate, add the assay buffer containing cofactors and catalase.

-

Add the serially diluted this compound or vehicle control to the respective wells.

-

Add the IDO1 enzyme solution to all wells except the blank controls.

-

Pre-incubate the plate at 37°C for 15 minutes.

-

-

Initiate Reaction:

-

Add the L-tryptophan solution to all wells to initiate the enzymatic reaction.

-

-

Incubation:

-

Incubate the plate at 37°C for a defined period (e.g., 30-60 minutes).

-

-

Termination and Measurement:

-

Stop the reaction by adding a stopping reagent (e.g., 30% trichloroacetic acid).

-

Incubate at 50°C for 30 minutes to hydrolyze N-formylkynurenine to kynurenine.

-

Centrifuge the plate to pellet any precipitated protein.

-

Transfer the supernatant to a new plate.

-

Measure the absorbance of kynurenine at approximately 321 nm using a microplate reader.

-

-

Data Analysis:

-

Calculate the percentage of inhibition for each concentration of this compound relative to the vehicle control.

-

Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

-

Cell-Based IDO1 Activity Assay

This protocol describes a cellular assay to evaluate the ability of this compound to inhibit IDO1 activity in a more physiologically relevant context.

Materials:

-

A human cancer cell line that expresses IDO1 upon stimulation (e.g., HeLa or SKOV-3 cells).

-

Cell culture medium (e.g., DMEM or RPMI-1640) supplemented with fetal bovine serum (FBS) and antibiotics.

-

Interferon-gamma (IFN-γ) for IDO1 induction.

-

This compound.

-

L-Tryptophan.

-

Reagents for kynurenine detection (as in the enzymatic assay).

-

96-well cell culture plates.

Procedure:

-

Cell Seeding:

-

Seed the cells into a 96-well plate at an appropriate density and allow them to adhere overnight.

-

-

IDO1 Induction:

-

The following day, treat the cells with IFN-γ (e.g., 50 ng/mL) for 24-48 hours to induce IDO1 expression.

-

-

Inhibitor Treatment:

-

Prepare serial dilutions of this compound in cell culture medium.

-

Remove the IFN-γ containing medium and replace it with fresh medium containing the serially diluted this compound or vehicle control.

-

-

Substrate Addition:

-

Supplement the medium with a known concentration of L-tryptophan.

-

-

Incubation:

-

Incubate the cells for 24-48 hours at 37°C in a CO2 incubator.

-

-

Sample Collection and Analysis:

-

Collect the cell culture supernatant.

-

Analyze the kynurenine concentration in the supernatant using the same method as described in the enzymatic assay (termination, hydrolysis, and absorbance reading).

-

-

Data Analysis:

-

Calculate the percentage of inhibition of kynurenine production at each concentration of this compound.

-

Determine the EC50 value by plotting the percentage of inhibition against the inhibitor concentration.

-

In Vivo Efficacy Study (Based on Analogue NLG919)

This protocol outlines a general in vivo experimental design to assess the efficacy of an IDO1 inhibitor in a tumor-bearing mouse model.

Materials:

-

Immunocompetent mice (e.g., C57BL/6).

-

A syngeneic tumor cell line (e.g., B16-F10 melanoma).

-

This compound or its analogue NLG919.

-

A suitable vehicle for in vivo administration.

-

Tools for tumor implantation, measurement, and blood/tissue collection.

-

LC-MS/MS for kynurenine and tryptophan analysis.

Procedure:

-

Tumor Implantation:

-

Inject tumor cells subcutaneously into the flank of the mice.

-

Allow the tumors to establish and reach a palpable size.

-

-

Animal Grouping and Treatment:

-

Randomize the mice into treatment and control groups.

-

Administer this compound (or analogue) or vehicle control to the respective groups via the desired route (e.g., oral gavage). The dosing regimen for the analogue NLG919 has been reported at 50 mg/kg.

-

-

Monitoring:

-

Monitor tumor growth by measuring tumor volume with calipers at regular intervals.

-

Monitor the body weight and overall health of the animals.

-

-

Pharmacodynamic Analysis:

-

At specified time points after the final dose, collect blood samples via cardiac puncture or tail vein bleeding.

-

Euthanize the animals and collect tumor and other relevant tissues.

-

Process the plasma and tissue homogenates.

-

Quantify the concentrations of kynurenine and tryptophan using a validated LC-MS/MS method.

-

-

Data Analysis:

-

Compare the tumor growth between the treated and control groups.

-

Calculate the kynurenine/tryptophan ratio in plasma and tissues to assess the extent of IDO1 inhibition.

-

Visualizations

Kynurenine Pathway and the Effect of this compound

Caption: this compound inhibits the IDO1-mediated conversion of Tryptophan to Kynurenine.

Experimental Workflow for Cellular IDO1 Assay

Caption: A typical workflow for assessing the cellular activity of this compound.

Conclusion

This compound is a potent inhibitor of the IDO1 enzyme, a key regulator of the immunosuppressive kynurenine pathway. The data and protocols presented in this guide provide a comprehensive resource for researchers and drug development professionals working on the preclinical evaluation of IDO1 inhibitors. The ability of this compound and its analogues to effectively reduce kynurenine production both in vitro and in vivo underscores the therapeutic potential of targeting this pathway in oncology. Further investigation into the synergistic effects of this compound with other immunotherapies is warranted.

References

In Vivo Efficacy of IDO-IN-7: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the in vivo efficacy studies related to the indoleamine 2,3-dioxygenase 1 (IDO1) inhibitor, IDO-IN-7. As a potent analogue of Navoximod (also known as NLG919 or GDC-0919), the preclinical data for Navoximod serves as a critical reference for understanding the potential therapeutic effects of this compound. This document summarizes key quantitative data, details experimental methodologies, and visualizes the underlying biological pathways and experimental workflows.

Core Concept: IDO1 Inhibition in Cancer Immunotherapy

Indoleamine 2,3-dioxygenase 1 (IDO1) is a key enzyme in the kynurenine pathway of tryptophan metabolism.[1][2] In the tumor microenvironment, IDO1 is often overexpressed, leading to the depletion of tryptophan and the accumulation of its metabolite, kynurenine. This metabolic shift suppresses the activity of effector T cells and natural killer (NK) cells while promoting the generation of regulatory T cells (Tregs), ultimately enabling tumor cells to evade the host immune system.[3] IDO1 inhibitors, such as this compound and its analogue Navoximod, aim to reverse this immunosuppressive mechanism, thereby restoring anti-tumor immunity.[3]

IDO1 Signaling Pathway and Inhibitor Mechanism of Action

The following diagram illustrates the IDO1 signaling pathway and the mechanism by which inhibitors like this compound exert their effects.

References

An In-Depth Technical Guide to IDO-IN-7 for Cancer Immunotherapy Studies

Introduction: Indoleamine 2,3-dioxygenase 1 (IDO1) has emerged as a critical immune checkpoint enzyme that plays a significant role in tumor-mediated immune escape. By catalyzing the initial and rate-limiting step in the degradation of the essential amino acid L-tryptophan into kynurenine, IDO1 orchestrates an immunosuppressive tumor microenvironment. This is achieved through two primary mechanisms: the depletion of tryptophan, which is essential for T-cell proliferation, and the accumulation of kynurenine metabolites, which induce T-cell apoptosis and promote the generation of regulatory T cells (Tregs). Consequently, inhibiting IDO1 is a promising therapeutic strategy to restore anti-tumor immunity. IDO-IN-7, an analogue of NLG919 and GDC-0919, is a potent and selective inhibitor of IDO1, making it a valuable tool for preclinical cancer immunotherapy research. This guide provides a comprehensive technical overview of this compound, including its mechanism, preclinical data, and detailed experimental protocols for its use in research settings.

This compound: Compound Profile and Mechanism of Action

This compound is a small molecule inhibitor designed to target the IDO1 enzyme. Its chemical and physical properties are summarized below.

| Property | Value | Citation(s) |

| Synonyms | NLG-919 analogue, GDC-0919 analogue | |

| CAS Number | 1402836-58-1 | |

| Molecular Formula | C₁₈H₂₂N₂O | |

| Molecular Weight | 282.38 g/mol | |

| Appearance | White to light yellow solid |

Mechanism of Action: this compound is a potent inhibitor of the IDO1 enzyme. Structural and experimental data indicate that its binding mode involves a direct coordinative interaction with the sixth coordination site of the ferric heme iron within the active site of the IDO1 enzyme. This binding prevents the catalytic conversion of tryptophan to N-formylkynurenine, thereby blocking the subsequent production of immunosuppressive kynurenine.

The IDO1 Signaling Pathway in Cancer Immunosuppression

The overexpression of IDO1 in tumor cells or antigen-presenting cells (APCs) within the tumor microenvironment is a key mechanism of immune evasion. The pathway's immunosuppressive effects are multifaceted, impacting various immune cell populations.

-

Tryptophan Depletion: The enzymatic activity of IDO1 depletes the local concentration of tryptophan. T cells are highly sensitive to tryptophan levels, and its scarcity leads to the activation of the General Control Nonderepressible 2 (GCN2) stress-kinase pathway. This results in the arrest of the cell cycle, the induction of anergy (a state of unresponsiveness), and ultimately apoptosis in effector T cells.

-

Kynurenine Accumulation: The accumulation of kynurenine and its downstream metabolites acts as a signaling molecule. Kynurenine is an endogenous ligand for the Aryl Hydrocarbon Receptor (AhR), a transcription factor that, upon activation, promotes the differentiation of naïve CD4+ T cells into immunosuppressive FoxP3+ regulatory T cells (Tregs).

-

Immune Cell Dysfunction: The combined effects of tryptophan starvation and kynurenine signaling lead to a profoundly immunosuppressive microenvironment characterized by an increase in Tregs and Myeloid-Derived Suppressor Cells (MDSCs), the polarization of macrophages towards an M2 phenotype, and the inhibition of Dendritic Cell (DC) maturation and Natural Killer (NK) cell function.

Quantitative Preclinical Data for this compound

The potency of this compound has been evaluated in various preclinical assays. The tables below summarize key quantitative data, including comparative analyses with other well-known IDO1 inhibitors.

Table 1: In Vitro Potency of IDO1 Inhibitors

| Compound | Assay Type | Potency (IC₅₀ / EC₅₀) | Citation(s) |

| This compound | Enzymatic (cell-free) | IC₅₀ = 38 nM | |

| This compound | Enzymatic (cell-free) | EC₅₀ = 75 nM | |

| This compound (NLG919) | Cell-based (HeLa) | IC₅₀ = 83.37 ± 9.59 nM | |

| INCB024360 (Epacadostat) | Cell-based (HeLa) | IC₅₀ = 12.22 ± 5.21 nM | |

| PCC0208009 | Cell-based (HeLa) | IC₅₀ = 4.52 ± 1.19 nM |

Note: IC₅₀ (Half-maximal inhibitory concentration) and EC₅₀ (Half-maximal effective concentration) are measures of inhibitor potency. Variability can arise from different assay conditions and definitions.

Table 2: In Vivo Pharmacokinetics of NLG919 (this compound analogue) in CT26 Tumor-Bearing Mice (Single Oral Dose, 0.8 mmol/kg)

| Compartment | Cₘₐₓ (Peak Concentration) | Tₘₐₓ (Time to Peak) | Citation(s) |

| Plasma | ~1500 ng/mL | ~2 hours | |

| Tumor | ~1000 ng/g | ~4 hours |

Key Experimental Protocols

Detailed and reproducible protocols are essential for accurately assessing the activity of IDO1 inhibitors. Below are methodologies for key in vitro and in vivo experiments.

Protocol: In Vitro Cell-Based IDO1 Inhibition Assay (HeLa Model)

This assay measures the ability of a compound to inhibit IDO1 activity in a cellular context. Human HeLa cervical cancer cells are stimulated with interferon-gamma (IFN-γ) to induce high levels of IDO1 expression.

Materials:

-

HeLa cells

-

DMEM medium with 10% FBS

-

Recombinant human IFN-γ

-

This compound (and other test compounds) dissolved in DMSO

-

96-well cell culture plates

-

Reagents for kynurenine detection (e.g., using HPLC or a colorimetric method with p-dimethylaminobenzaldehyde)

Methodology:

-

Cell Seeding: Seed HeLa cells in a 96-well plate at a density of 1.0 x 10⁴ cells per well in 100 µL of DMEM medium and incubate overnight.

-

Compound Addition: Prepare serial dilutions of this compound in culture medium. Add the diluted compounds to the respective wells. Include a vehicle control (DMSO) and a no-inhibitor control.

-

IDO1 Induction: Add human IFN-γ to all wells (except for a negative control baseline) to a final concentration that induces robust IDO1 activity (typically 50-100 ng/mL).

-

Incubation: Incubate the plate for 18-48 hours to allow for IDO1 expression and tryptophan catabolism.

-

Kynurenine Measurement: After incubation, collect the cell culture supernatant. Measure the concentration of kynurenine in the supernatant. This is typically done by mixing the supernatant with trichloroacetic acid to precipitate proteins, followed by reaction with p-dimethylaminobenzaldehyde and measurement of absorbance at 480 nm, or by using HPLC for more precise quantification.

-

Data Analysis: Calculate the percent inhibition of kynurenine production for each inhibitor concentration relative to the vehicle control. Plot the percent inhibition against the log of the inhibitor concentration and fit the data using a four-parameter logistic equation to determine the IC₅₀ value.

Protocol: In Vivo Tumor Model and Pharmacodynamic Analysis

This protocol describes how to evaluate the in vivo efficacy and target engagement of this compound in a syngeneic mouse tumor model.

Materials:

-

Syngeneic mouse tumor cell line (e.g., CT26 colon carcinoma, B16F10 melanoma)

-

Immunocompetent mice (e.g., BALB/c for CT26, C57BL/6 for B16F10)

-

This compound formulated for oral gavage (e.g., in 0.5% methylcellulose)

-

Tools for tumor measurement (calipers)

-

Equipment for blood and tissue collection

-

HPLC-MS/MS system for tryptophan and kynurenine quantification

Methodology:

-

Tumor Implantation: Subcutaneously inoculate mice with a suspension of tumor cells (e.g., 1 x 10⁶ CT26 cells) into the flank.

-

Tumor Growth and Randomization: Monitor tumor growth. When tumors reach a predetermined size (e.g., 100-200 mm³), randomize the mice into treatment groups (e.g., vehicle control, this compound).

-

Drug Administration: Administer this compound or vehicle via oral gavage (i.g.) at the desired dose and schedule (e.g., once or twice daily).

-

Pharmacodynamic Analysis:

-

At selected time points after the final dose (e.g., 2, 4, 8, 24 hours), collect blood samples via cardiac puncture or tail vein bleed into EDTA-coated tubes.

-

Immediately centrifuge the blood to separate plasma and store at -80°C.

-

Euthanize the mice and excise the tumors. Snap-freeze the tumor tissue in liquid nitrogen and store at -80°C.

-

-

Bioanalysis: Process the plasma and tumor homogenates to extract metabolites. Quantify the concentrations of tryptophan and kynurenine using a validated LC-MS/MS method.

-

Data Analysis: Calculate the kynurenine/tryptophan (Kyn/Trp) ratio in both plasma and tumor for each treatment group and time point. A significant reduction in the Kyn/Trp ratio compared to the vehicle group indicates successful in vivo target engagement.

-

Efficacy Analysis (Optional): For efficacy studies, continue treatment for a longer duration (e.g., 14-21 days) and monitor tumor volume and animal body weight regularly. Analyze tumor growth inhibition (TGI) and survival endpoints.

This compound is a potent and well-characterized inhibitor of the IDO1 enzyme. Its ability to effectively block the immunosuppressive tryptophan catabolism pathway makes it an indispensable research tool for investigating the role of IDO1 in cancer immunology. The quantitative data and detailed protocols provided in this guide offer a solid foundation for researchers and drug developers to design and execute robust preclinical studies. Future research will likely focus on leveraging this compound in combination with other immunotherapies, such as checkpoint inhibitors against PD-1/PD-L1, to explore synergistic anti-tumor effects and overcome mechanisms of resistance.

IDO-IN-7 and Dendritic Cell Function: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Indoleamine 2,3-dioxygenase 1 (IDO1) is a key immunomodulatory enzyme that catalyzes the initial and rate-limiting step in tryptophan catabolism, converting tryptophan to kynurenine.[1][2] This process has profound implications for immune responses, particularly in the context of dendritic cell (DC) function. Dendritic cells are potent antigen-presenting cells (APCs) that play a crucial role in initiating and shaping adaptive immunity.[3][4] However, the expression of IDO1 in DCs can shift their function from immunogenic to tolerogenic, leading to the suppression of T cell responses.[4][5] This mechanism is implicated in various physiological and pathological processes, including maternal-fetal tolerance, autoimmune diseases, and tumor immune evasion.[1][6]

IDO-IN-7, an analogue of NLG-919, is a potent and specific inhibitor of the IDO1 enzyme.[7] By blocking the catalytic activity of IDO1, this compound has the potential to reverse the immunosuppressive effects mediated by this enzyme, thereby restoring or enhancing anti-tumor and other T cell-mediated immune responses. This technical guide provides an in-depth overview of the core principles of this compound's interaction with dendritic cell function, supported by quantitative data, detailed experimental protocols, and visualizations of the underlying signaling pathways.

Quantitative Data on this compound and Dendritic Cell Function

The following tables summarize the key quantitative data regarding the potency of this compound and the effects of IDO1 inhibition on dendritic cell functions. Data for the closely related analogue NLG-919 and the well-characterized IDO inhibitor 1-methyl-tryptophan (1-MT) are included to provide a comprehensive picture of the expected outcomes of this compound treatment.

Table 1: Potency of this compound and Analogues

| Compound | Target | Metric | Value | Reference(s) |

| This compound | IDO1 | IC50 | 38 nM | [3] |

| NLG-919 | IDO1 | Ki | 7 nM | [8] |

| NLG-919 | IDO1 | EC50 (T cell suppression) | 75 nM | [8] |

| NLG-919 | IDO-mediated T cell suppression | ED50 | 80 nM | [7][8] |

| NLG-919 | IDO inhibition in tumor lymph node DCs | ED50 | 120 nM | [7] |

Table 2: Effect of IDO Inhibition on Dendritic Cell Maturation Markers (LPS-induced)

Data based on the effects of the IDO inhibitor 1-MT, which are expected to be comparable to this compound.

| Marker | Treatment | % Inhibition of Expression (relative to LPS alone) | Reference(s) |

| CD80 | 1-MT | ~35% | [7] |

| CD86 | 1-MT | ~65% | [7] |

| MHC Class II | 1-MT | ~30% | [7] |

Table 3: Effect of IDO Inhibition on Dendritic Cell Cytokine Production

Qualitative and quantitative effects of IDO modulation on key cytokines involved in T cell polarization.

| Cytokine | Effect of IDO Expression | Effect of IDO Inhibition | Reference(s) |

| IL-12 | Suppressed | Increased | [9][10] |

| IL-10 | Enhanced | Decreased | [9][10] |

| TGF-β | Associated with IDO-induced tolerance | Likely reduced | [3] |

Signaling Pathways and Experimental Workflows

IDO1 Signaling Pathway in Dendritic Cells

IDO1 expression in dendritic cells is induced by pro-inflammatory stimuli such as interferon-gamma (IFN-γ) and Toll-like receptor (TLR) ligands. Once expressed, IDO1 catabolizes tryptophan into kynurenine and other downstream metabolites. This has two major consequences for T cells: tryptophan depletion and the generation of immunomodulatory kynurenines. Both mechanisms lead to the suppression of effector T cell proliferation and the promotion of regulatory T cell (Treg) differentiation and function, ultimately creating a tolerogenic microenvironment. This compound directly inhibits the enzymatic activity of IDO1, thereby preventing the catabolism of tryptophan and the subsequent immunosuppressive effects.

Caption: IDO1 signaling in dendritic cells and the inhibitory action of this compound.

Experimental Workflow: In Vitro Dendritic Cell Maturation and T Cell Co-culture Assay

This workflow outlines the key steps to assess the impact of this compound on dendritic cell maturation and their subsequent ability to stimulate T cell proliferation.

Caption: Experimental workflow for evaluating this compound's impact on dendritic cells.

Experimental Protocols

Protocol 1: Generation and Maturation of Human Monocyte-Derived Dendritic Cells (Mo-DCs)

Objective: To generate immature DCs from human peripheral blood mononuclear cells (PBMCs) and mature them in the presence or absence of this compound.

Materials:

-

Ficoll-Paque PLUS

-

PBS (Phosphate Buffered Saline)

-

RPMI-1640 medium

-

Fetal Bovine Serum (FBS), heat-inactivated

-

Penicillin-Streptomycin solution

-

Human CD14 MicroBeads

-

Recombinant Human GM-CSF

-

Recombinant Human IL-4

-

Lipopolysaccharide (LPS)

-

Recombinant Human IFN-γ

-

This compound

-

DMSO (vehicle for this compound)

-

6-well tissue culture plates

Procedure:

-

PBMC Isolation: Isolate PBMCs from healthy donor buffy coats by density gradient centrifugation using Ficoll-Paque PLUS according to the manufacturer's instructions.

-

Monocyte Isolation: Isolate CD14+ monocytes from the PBMC population using positive selection with CD14 MicroBeads and MACS columns.

-

Differentiation of Immature DCs:

-

Resuspend purified CD14+ monocytes in complete RPMI-1640 medium (supplemented with 10% FBS and 1% Penicillin-Streptomycin).

-

Seed the cells in 6-well plates at a density of 1 x 10^6 cells/mL.

-

Add recombinant human GM-CSF (50 ng/mL) and IL-4 (50 ng/mL) to the culture.

-

Incubate for 5-7 days at 37°C in a 5% CO2 incubator. Add fresh medium with cytokines on day 3.

-

-

DC Maturation and Treatment:

-

On day 7, harvest the immature DCs.

-

Reseed the DCs in fresh complete medium.

-

Divide the cells into the following treatment groups:

-

Untreated Control: Medium only.

-

Maturation Control: LPS (100 ng/mL) and IFN-γ (20 ng/mL).

-

This compound Treatment: Pre-incubate cells with the desired concentration of this compound (e.g., 100 nM) for 1-2 hours before adding LPS and IFN-γ.

-

This compound Alone: this compound at the same concentration without LPS and IFN-γ.

-

Vehicle Control: DMSO at a concentration equivalent to the this compound group, with LPS and IFN-γ.

-

-

Incubate for 24-48 hours.

-

-

Analysis:

-

Flow Cytometry: Harvest DCs and stain with fluorescently labeled antibodies against CD11c, HLA-DR, CD80, and CD86 to assess maturation status.

-

Cytokine Analysis: Collect supernatants from the cultures and measure the concentrations of IL-12 and IL-10 using ELISA kits.

-

Protocol 2: Mixed Lymphocyte Reaction (MLR)

Objective: To assess the T cell stimulatory capacity of DCs treated with this compound.

Materials:

-

Mature DCs from Protocol 1

-

Allogeneic PBMCs from a different healthy donor

-

CD4+ or CD8+ T cell isolation kit

-

CFSE (Carboxyfluorescein succinimidyl ester)

-

Complete RPMI-1640 medium

Procedure:

-

T Cell Isolation and Labeling:

-

Isolate T cells (CD4+ or CD8+) from allogeneic PBMCs using a negative selection kit.

-

Label the purified T cells with CFSE at a final concentration of 1-5 µM.

-

-

Co-culture:

-

In a 96-well round-bottom plate, co-culture the CFSE-labeled T cells (1 x 10^5 cells/well) with the treated DCs from Protocol 1 at different DC:T cell ratios (e.g., 1:10, 1:20, 1:50).

-

Include a positive control of T cells stimulated with anti-CD3/CD28 beads and a negative control of T cells alone.

-

-

Incubation: Incubate the co-culture for 4-5 days at 37°C in a 5% CO2 incubator.

-

Analysis of T Cell Proliferation:

-

Harvest the cells and stain with antibodies against T cell markers (e.g., CD3, CD4, CD8).

-

Analyze the cells by flow cytometry. T cell proliferation is measured by the dilution of the CFSE signal in the T cell population.

-

Conclusion

This compound is a potent inhibitor of IDO1 that holds promise for reversing the immunosuppressive functions of dendritic cells. By blocking the catabolism of tryptophan, this compound can prevent the generation of a tolerogenic microenvironment, leading to enhanced dendritic cell maturation, a shift towards a pro-inflammatory cytokine profile (increased IL-12, decreased IL-10), and a restored capacity to stimulate robust T cell proliferation and effector functions. The experimental protocols and conceptual frameworks provided in this guide offer a solid foundation for researchers and drug development professionals to further investigate the therapeutic potential of this compound in various disease contexts, particularly in the field of immuno-oncology. Further studies are warranted to precisely quantify the effects of this compound on human dendritic cell subtypes and to optimize its use in combination with other immunotherapies.

References

- 1. Dendritic Cells post-Maturation Are Reprogrammed with Heightened IFN-γ and IL-10 - PMC [pmc.ncbi.nlm.nih.gov]

- 2. spandidos-publications.com [spandidos-publications.com]

- 3. Indoleamine 2,3-Dioxygenase and Dendritic Cell Tolerogenicity - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Regulation of IL-10 and IL-12 production and function in macrophages and dendritic cells - PMC [pmc.ncbi.nlm.nih.gov]

- 5. The IDO1 selective inhibitor epacadostat enhances dendritic cell immunogenicity and lytic ability of tumor antigen-specific T cells - PMC [pmc.ncbi.nlm.nih.gov]

- 6. A Phase I study of NLG919 for adult patients with recurrent advanced solid tumors - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. bpsbioscience.com [bpsbioscience.com]

- 9. Regulation of dendritic cell immune function and maturation by the recombinant antigen p53 of Trichinella spiralis - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

A Technical Guide to a Potent IDO1 Inhibitor: Epacadostat

For Researchers, Scientists, and Drug Development Professionals

Introduction

Indoleamine 2,3-dioxygenase 1 (IDO1) is a heme-containing enzyme that serves as a critical immune checkpoint regulator. It catalyzes the initial and rate-limiting step in the degradation of the essential amino acid L-tryptophan along the kynurenine pathway.[1][2] In the tumor microenvironment, overexpression of IDO1 leads to tryptophan depletion and the accumulation of kynurenine metabolites.[1][3] This metabolic reprogramming suppresses the proliferation and effector function of immune cells, particularly T lymphocytes, while promoting the activity of regulatory T cells (Tregs), thereby fostering an immunosuppressive milieu that allows tumor cells to evade immune surveillance.[4][5]

Epacadostat (formerly INCB024360) is a potent and selective, orally bioavailable inhibitor of the IDO1 enzyme.[6][7] It has been the subject of extensive preclinical and clinical investigation as a promising agent in cancer immunotherapy, often in combination with other immune checkpoint inhibitors.[3] This technical guide provides an in-depth overview of Epacadostat, focusing on its mechanism of action, quantitative data, and detailed experimental protocols.

Core Compound Data: Epacadostat

| Property | Value | Reference |

| Chemical Name | N-(3-bromo-4-fluorophenyl)-N'-hydroxy-4-{[2-(sulfamoylamino)ethyl]amino}-1,2,5-oxadiazole-3-carboximidamide | [6] |

| Molecular Formula | C11H13BrFN7O4S | [6] |

| Molecular Weight | 438.23 g/mol | [6] |

| IC50 (human IDO1) | ~10 nM | [6] |

| IC50 (mouse IDO1) | 52.4 nM | [6] |

| Selectivity | High selectivity over IDO2 and Tryptophan 2,3-dioxygenase (TDO) | [6][7] |

Mechanism of Action

Epacadostat is a competitive inhibitor of IDO1.[5][7] It binds to the active site of the IDO1 enzyme, preventing the binding of its natural substrate, L-tryptophan.[5] This inhibition blocks the conversion of tryptophan to N-formylkynurenine, the first step in the kynurenine pathway.[6] By blocking this pathway, Epacadostat reverses the immunosuppressive effects of IDO1 activity within the tumor microenvironment. The restoration of local tryptophan levels and the reduction of kynurenine accumulation lead to:

-

Enhanced T cell proliferation and activation: T-lymphocytes, which are highly sensitive to tryptophan availability, can regain their proliferative capacity and effector functions.[4][5]

-

Reduced regulatory T cell (Treg) activity: The differentiation and suppressive function of Tregs, which are promoted by kynurenine, are diminished.[4]

-

Increased activation of other immune cells: Dendritic cells (DCs) and Natural Killer (NK) cells also exhibit enhanced activation and function.[4]

This revitalization of the anti-tumor immune response can lead to tumor growth inhibition.

Signaling Pathway and Experimental Workflow

The following diagrams illustrate the IDO1 signaling pathway and a typical experimental workflow for evaluating an IDO1 inhibitor.

Caption: IDO1 Pathway Inhibition by Epacadostat.

Caption: Experimental Workflow for IDO1 Inhibitor Evaluation.

Experimental Protocols

IDO1 Enzymatic Assay

Objective: To determine the in vitro potency of a test compound against purified human IDO1 enzyme.

Materials:

-

Purified recombinant human IDO1 enzyme

-

L-Tryptophan (substrate)

-

Ascorbic acid (reducing agent)

-

Methylene blue (electron carrier)

-

Catalase

-

Potassium phosphate buffer (pH 6.5)